1-(3-Nitro-1-pyrenyl)-ethanone
Description
1-(3-Nitro-1-pyrenyl)-ethanone is a nitro-substituted pyrene derivative featuring an ethanone (acetyl) group. Pyrene, a polycyclic aromatic hydrocarbon (PAH), serves as the core structure, with the nitro (-NO₂) group at the 3-position and the acetyl group at the 1-position. This compound is of interest in materials science due to the electronic effects imparted by the nitro and acetyl groups, which may influence fluorescence, solubility, and reactivity.
Properties
CAS No. |
161334-04-9 |
|---|---|
Molecular Formula |
C18H11NO3 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-(3-nitropyren-1-yl)ethanone |
InChI |
InChI=1S/C18H11NO3/c1-10(20)15-9-16(19(21)22)14-8-6-12-4-2-3-11-5-7-13(15)18(14)17(11)12/h2-9H,1H3 |
InChI Key |
AXAFHZQFUHIWOR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-] |
Other CAS No. |
161334-04-9 |
Synonyms |
1-(3-nitropyren-1-yl)ethanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 1-(6-Nitro-1-pyrenyl)-ethanone
Structural Differences :
- 1-(3-Nitro-1-pyrenyl)-ethanone: Nitro group at the 3-position of pyrene.
- 1-(6-Nitro-1-pyrenyl)-ethanone: Nitro group at the 6-position (CAS 502183-99-5; C₁₈H₁₁NO₃) .
Key Comparisons :
- Electronic Properties : The position of the nitro group affects conjugation and electron-withdrawing effects. The 3-nitro isomer may exhibit distinct UV-Vis absorption and fluorescence compared to the 6-nitro isomer due to differences in resonance stabilization.
- Synthetic Applications : Both isomers likely share similar synthetic routes (e.g., Friedel-Crafts acylation followed by nitration), but regioselectivity during nitration determines the product distribution.
Table 1: Comparison of Pyrenyl Ethanone Isomers
| Property | This compound | 1-(6-Nitro-1-pyrenyl)-ethanone |
|---|---|---|
| Molecular Formula | C₁₈H₁₁NO₃ | C₁₈H₁₁NO₃ |
| CAS Number | Not provided | 502183-99-5 |
| Key Structural Feature | Nitro at 3-position | Nitro at 6-position |
| Potential Applications | Materials science, sensors | Similar to 3-nitro isomer |
Nitro-Substituted Aromatic Ethanones
1-(3-Nitrophenyl)ethanone (CAS 121-89-1)
- Structure: Simpler nitro-aromatic ethanone with a single benzene ring .
- Physical Properties: Boiling point = 493 K ; IR spectra show characteristic C=O (1651–1700 cm⁻¹) and NO₂ (1500–1350 cm⁻¹) stretches .
- Reactivity : The nitro group deactivates the ring, directing electrophilic substitution to meta positions.
Comparison with Pyrenyl Analog :
- Solubility : The pyrenyl derivative is less soluble in polar solvents due to its larger aromatic core.
1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0)
- Structure: Features both nitro and amino groups on the phenyl ring .
- Toxicity: Limited data available, but precautions include avoiding inhalation and skin contact .
Key Difference :
Heterocyclic Ethanone Derivatives
Pyrrole-Based Ethanones (e.g., 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone)
- Synthesis : Prepared via multicomponent reactions using iodine catalysts, purified via column chromatography .
- Applications : Used in pharmaceuticals and organic electronics .
Comparison :
- Aromatic Systems : Pyrene’s PAH structure offers higher thermal stability and fluorescence quantum yield compared to pyrrole derivatives.
Contrast with Pyrenyl Compound :
- Functionality: JWH-250 is bioactive, whereas this compound is primarily investigated for material properties.
Metal Complexes of Ethanone Derivatives
- Example: APEHQ ligand (1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone) forms antifungal metal complexes .
Comparison :
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